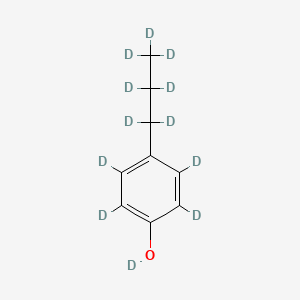
4-N-Propylphenol-D12
説明
4-N-Propylphenol-D12 is an organic chemical compound . It has a molecular formula of C9D12O and a molecular weight of 148.265 Da .
Synthesis Analysis
4-N-Propylphenol-D12 is the deuterium labeled 4-Propylphenol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of 4-N-Propylphenol-D12 consists of a phenol group with a propyl group attached to it . The exact arrangement of these groups can influence the properties of the compound .Physical And Chemical Properties Analysis
4-N-Propylphenol-D12 has a molecular formula of C9D12O and a molecular weight of 148.265 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Catalytic Conversion
4-n-Propylphenol is a significant product derived from lignin, and its conversion into valuable chemicals is an area of active research. In a study by Liao et al. (2018), 4-n-propylphenol was converted into phenol and propylene over acidic zeolites in a gas phase. The study highlighted the role of catalysts like ZSM-5 and the impact of zeolite topology and water stability on the conversion process, offering insights into efficient catalyst design and utilization for lignin valorization (Liao et al., 2018).
Analytical Applications
In analytical chemistry, the interaction of phenol derivatives with other compounds can be monitored using electrochemical methods. Karadeniz et al. (2010) explored the interaction of 4-nonylphenol with DNA using voltammetry and modified graphite electrodes. This study demonstrates the potential of phenol derivatives in the development of sensitive analytical techniques for biological and environmental monitoring (Karadeniz et al., 2010).
Environmental Impact and Biodegradation
4-N-Propylphenol derivatives like 4-nonylphenol are recognized for their endocrine-disrupting activities, making their environmental impact and biodegradation a critical area of study. Krupiński et al. (2014) investigated the biodegradation of 4-n-nonylphenol by Aspergillus versicolor, demonstrating its ability to use it as a sole carbon and energy source. This research contributes to understanding the environmental fate of such compounds and developing bioremediation strategies (Krupiński et al., 2014).
Material Science and Photophysics
In material science, phenol derivatives are used to create innovative materials and study their properties. For example, Bardhan et al. (2009) explored the photophysics of a synthesized organic dyad based on 4-methyl-2,6-diformylphenol in different environments. Such studies are crucial in the development of new materials with specific photophysical properties for applications in areas like solar energy conversion (Bardhan et al., 2009).
Chemical Genetics and Drug Discovery
In the field of chemical genetics and drug discovery, compounds related to 4-N-Propylphenol are studied for their biological activity and potential as drug candidates. Cai et al. (2006) used a cell-based assay to identify small molecules with apoptosis-inducing activities, highlighting the potential of phenol derivatives in the discovery of new anticancer agents (Cai et al., 2006).
Safety and Hazards
4-N-Propylphenol-D12 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
One of the future directions for 4-N-Propylphenol-D12 and similar compounds is in the valorization of raw and fossilized lignocellulose . Selective conversion of alkylphenols to phenol and olefins is a key step in upgrading raw and fossilized lignocellulose . This process could potentially lead to a tenfold improvement of phenol compared to the state-of-the-art single-step lignocellulosic depolymerization techniques .
特性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLBUSXWBJMEC-GCCALJRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Propylphenol-D12 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




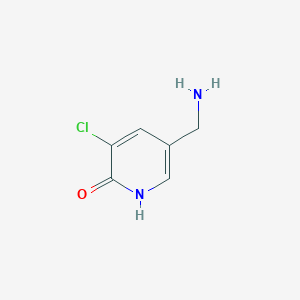
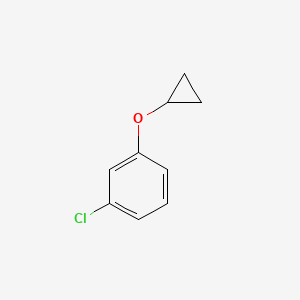
![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

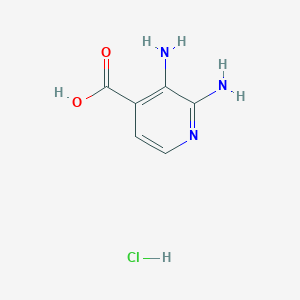
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
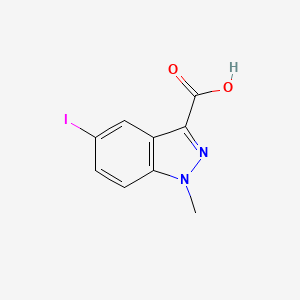
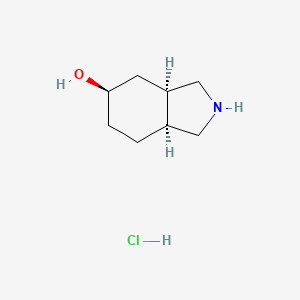
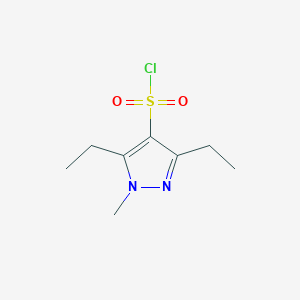

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

